![molecular formula C13H20N4O7S B1237337 (7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid
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Overview
Description
(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid is a natural product found in Streptomyces sioyaensis with data available.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Kumar and Mashelker (2007) focused on synthesizing novel 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety and related compounds, which are expected to have better hypertensive activity. This research illustrates the compound's role in creating new chemical structures with potential medicinal value (Kumar & Mashelker, 2007).
Development of CCR5 Antagonists
Ikemoto et al. (2005) described a practical method for synthesizing an orally active CCR5 antagonist. This study showcases the application of complex chemical compounds, including derivatives similar to the one , in developing therapeutics targeting specific receptors (Ikemoto et al., 2005).
Antibacterial Activity
The research by Egawa et al. (1984) involved synthesizing and testing compounds for antibacterial activity. They focused on compounds with an amino- and/or hydroxy-substituted cyclic amino group, leading to findings of certain compounds being more active than existing antibacterial agents (Egawa et al., 1984).
Chirality Assignment in Carboxylic Acids
Yashima et al. (1997) explored the preparation of polyacetylenes bearing an amino group for chirality assignment of carboxylic acids. This research indicates the utility of complex chemical structures in determining the chirality of other compounds (Yashima et al., 1997).
properties
Product Name |
(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid |
---|---|
Molecular Formula |
C13H20N4O7S |
Molecular Weight |
376.39 g/mol |
IUPAC Name |
(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H20N4O7S/c1-17-3-7(11(14)20)6-2-9(18)13(12(21)22,8(6)4-17)16-10(19)5-25(15,23)24/h3,6,8-9,18H,2,4-5H2,1H3,(H2,14,20)(H,16,19)(H,21,22)(H2,15,23,24)/t6?,8?,9?,13-/m1/s1 |
InChI Key |
VZRFZUPFQKSXPV-VZZGELKGSA-N |
Isomeric SMILES |
CN1CC2C(CC([C@]2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N |
SMILES |
CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N |
Canonical SMILES |
CN1CC2C(CC(C2(C(=O)O)NC(=O)CS(=O)(=O)N)O)C(=C1)C(=O)N |
synonyms |
altemicidin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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